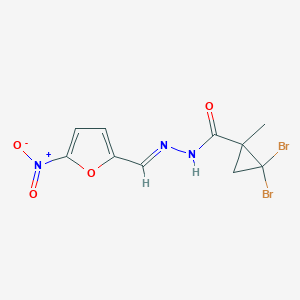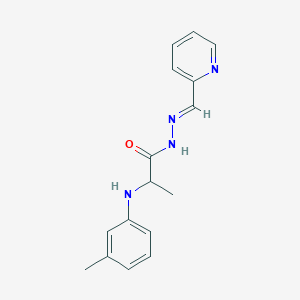![molecular formula C27H31N5O2S B449696 N'-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA](/img/structure/B449696.png)
N'-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a complex organic compound with a unique structure that includes multiple aromatic rings, a pyrrolidinone ring, and a thiourea group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylphenylamine, 2-methylphenylamine, and 1,3,5-trimethyl-1H-pyrazole. These are reacted with various reagents under controlled conditions to form the desired product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA
- 2-Pyrrolidinone, 1-[(2,4-dimethoxyphenyl)methyl]-4-[(methylsulfonyl)oxy]methyl
Uniqueness
N’-(2,4-DIMETHYLPHENYL)-N-[1-(2-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C27H31N5O2S |
|---|---|
Molekulargewicht |
489.6g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)-1-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C27H31N5O2S/c1-16-11-12-22(18(3)13-16)28-27(35)31(15-21-19(4)29-30(6)20(21)5)24-14-25(33)32(26(24)34)23-10-8-7-9-17(23)2/h7-13,24H,14-15H2,1-6H3,(H,28,35) |
InChI-Schlüssel |
JDFXXDWWBZVNOY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC=C4C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B449613.png)


![4-({(E)-2-[4-(PHENOXYMETHYL)BENZOYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE](/img/structure/B449617.png)
![N'~1~,N'~5~-BIS[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE](/img/structure/B449620.png)

![N'-{3-nitrobenzylidene}-5-[(2-methoxy-4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449623.png)
![5-[(4-tert-butylphenoxy)methyl]-N'-{4-nitrobenzylidene}-2-furohydrazide](/img/structure/B449625.png)
![4-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-4-OXO-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]BUTANAMIDE](/img/structure/B449628.png)

![N'-({2-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE](/img/structure/B449633.png)

![2,2,3,3-Tetrafluoropropyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate](/img/structure/B449636.png)
![2,2,3,3-Tetrafluoropropyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B449638.png)
